Roluperidone
CAS No.: 359625-79-9
Cat. No.: VC0541780
Molecular Formula: C22H23FN2O2
Molecular Weight: 366.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 359625-79-9 |
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Molecular Formula | C22H23FN2O2 |
Molecular Weight | 366.4 g/mol |
IUPAC Name | 2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]-3H-isoindol-1-one |
Standard InChI | InChI=1S/C22H23FN2O2/c23-19-7-5-17(6-8-19)21(26)15-24-11-9-16(10-12-24)13-25-14-18-3-1-2-4-20(18)22(25)27/h1-8,16H,9-15H2 |
Standard InChI Key | RNRYULFRLCBRQS-UHFFFAOYSA-N |
SMILES | C1CN(CCC1CN2CC3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)F |
Canonical SMILES | C1CN(CCC1CN2CC3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)F |
Appearance | Solid powder |
Introduction
Pharmacological Profile and Mechanism of Action
Roluperidone is a cyclic amide derivative with a unique receptor-binding profile. It acts as an antagonist at serotonin 5-HT2A, sigma 2, and α1A-adrenergic receptors, while demonstrating negligible affinity for dopaminergic, histaminergic, or cholinergic receptors . This selective pharmacology distinguishes it from first- and second-generation antipsychotics, which primarily target dopamine D2 receptors.
The compound’s therapeutic effects are hypothesized to arise from synergistic modulation of serotoninergic, glutamatergic, and adrenergic pathways. Antagonism at 5-HT2A receptors may indirectly regulate dopaminergic activity in mesocortical pathways, which are implicated in negative symptom pathology . Simultaneous sigma 2 receptor blockade appears to enhance glutamatergic signaling, potentially improving synaptic plasticity and cognitive function . The α1A-adrenergic antagonism further contributes to cognitive enhancement by reducing noradrenergic overactivity in prefrontal circuits .
Clinical Trial Evidence: Efficacy in Negative Symptom Management
Phase 2b and Phase 3 Randomized Controlled Trials
Two pivotal trials established roluperidone’s efficacy in reducing negative symptoms:
Phase 2b Trial (N=244):
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Primary Endpoint: PANSS Pentagonal Model Negative Symptom Factor Score
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Results:
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32 mg/day: −7.1 points (ES=0.45 vs placebo)
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64 mg/day: −8.3 points (ES=0.57 vs placebo)
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Functional Improvement: PSP total score increased by 13.4 points (64 mg group) .
Phase 3 Trial (N=513):
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Primary Endpoint: PANSS Marder Negative Symptom Factor Score (NSFS)
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Key Outcomes:
Parameter | Placebo (N=172) | Roluperidone 32 mg (N=170) | Roluperidone 64 mg (N=171) |
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NSFS Change (Week 12) | −4.2 ± 3.1 | −5.8 ± 3.4* | −6.1 ± 3.2** |
PSP Total Change | +6.3 ± 8.1 | +9.1 ± 7.9* | +10.4 ± 8.3** |
Subgroup analyses revealed particularly robust effects in avolition (motivational deficit) and blunted affect domains, which are typically treatment-resistant .
Mechanistic Advantages Over Current Therapies
Roluperidone’s receptor selectivity confers several therapeutic advantages:
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Dopamine-Sparing Design: Avoids D2 receptor blockade, eliminating risk of movement disorders and prolactin elevation .
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Glutamate Modulation: Sigma 2 antagonism enhances NMDA receptor function, potentially addressing cognitive deficits .
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Sleep Architecture Benefits: 5-HT2A blockade increases slow-wave sleep, improving memory consolidation in schizophrenia patients .
Comparative analysis with risperidone in preclinical models showed superior negative symptom improvement without metabolic side effects .
Regulatory Status and Future Directions
Following positive Phase 3 results, Minerva Neurosciences plans New Drug Application (NDA) submission pending:
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Completion of bioequivalence studies for subcutaneous formulation
If approved, roluperidone would be the first medication specifically indicated for negative symptoms of schizophrenia, addressing a market need estimated at $3.5 billion annually .
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